molecular formula C10H15ClN4 B6594006 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine CAS No. 890094-00-5

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Cat. No.: B6594006
CAS No.: 890094-00-5
M. Wt: 226.70 g/mol
InChI Key: AMLMGZLKACUGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS 5449-10-5) is a chemical compound with the molecular formula C 10 H 15 ClN 4 and a molecular weight of 226.71 g/mol . This substituted pyrimidine-diamine features both chloro and cyclohexylamino functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure is characterized by a density of approximately 1.318 g/cm³ and a predicted boiling point of 400.7°C at 760 mmHg . As a diaminopyrimidine derivative, this compound serves as a key synthetic building block for the development of more complex heterocyclic systems. Researchers value it for constructing molecular scaffolds in drug discovery, particularly in the search for new kinase inhibitors and compounds targeting various enzymatic pathways. Its structural motifs are commonly found in molecules designed for high-affinity binding to biological targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLMGZLKACUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259409
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-00-5
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for introducing amine and cyclohexyl groups onto the pyrimidine ring. A two-step approach derived from CN103554036B involves:

  • Substitution at Position 4 : Reacting 2-chloro-4-methylthio-pyrimidine with cyclohexylamine in the presence of a polar solvent (e.g., methanol) and a base (e.g., sodium hydroxide). The methylthio group acts as a leaving group, yielding 2-chloro-4-N-cyclohexylpyrimidine .

  • Amine Introduction at Position 5 : Subsequent amination at position 5 is achieved using ammonia or ammonium hydroxide under elevated temperatures (80–100°C). This step often requires catalytic agents such as copper(I) iodide to enhance reactivity .

Key Challenges : Competing reactions at position 2 due to the chlorine atom’s lability can lead to byproducts like 2,4-disubstituted isomers. Patent CN103554036B reports yields of 68–72% for analogous substitutions, with purification challenges arising from polar byproducts .

Chlorination Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms into pyrimidine systems. CN113754592A details a method where 4-N-cyclohexylpyrimidine-4,5-diamine undergoes chlorination at position 2 using POCl₃ under reflux (105°C for 6 hours) . The process includes:

  • Quenching with Ethanol : To safely neutralize excess POCl₃ and prevent hydrolysis of the product .

  • Dispersant Addition : Organic solvents like tetrahydrofuran (THF) improve product isolation by reducing solubility, achieving a recovery rate of 75–82% .

Optimization Insight : A molar ratio of 1:10 (substrate:POCl₃) ensures complete chlorination, while lower ratios result in residual hydroxyl groups .

Cyclocondensation Approaches

Ring-forming strategies offer an alternative route, as exemplified in CN1467206A . A three-step cyclocondensation process involves:

  • Salt Formation : Reacting malononitrile with methanol and hydrogen chloride to form dimethyl propylene diimine dihydrochloride.

  • Cyanamide Reaction : Introducing a cyano group to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Condensation : Catalytic cyclization with chlorinated intermediates yields 2-chloro-4,6-dimethoxypyrimidine, which can be further functionalized with cyclohexylamine .

Adaptation for Target Compound : Replacing methoxy groups with cyclohexylamine and amines requires sequential substitutions under controlled pH (6–7) to prevent over-alkylation .

Comparative Analysis of Methodologies

Method Yield Key Advantages Limitations
NAS (CN103554036B)68–72%High regioselectivityByproduct purification challenges
POCl₃ Chlorination (CN113754592A)75–82%Scalability, recyclable reagentsHigh POCl₃ consumption
Cyclocondensation (CN1467206

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions can produce N-oxides .

Scientific Research Applications

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonists, it can block the binding of natural ligands, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyclohexyl vs. Methyl (CAS 17587-95-0): The cyclohexyl group in the target compound significantly increases steric bulk and lipophilicity compared to the methyl group in 2-chloro-N⁴-methylpyrimidine-4,5-diamine. This may reduce aqueous solubility but improve interaction with hydrophobic binding pockets .
  • Cyclohexyl vs. Cyclopentyl (CAS 877661-61-5): Cyclohexyl’s larger ring size (C₆H₁₁ vs. C₅H₉) provides greater conformational flexibility and lipophilicity, which could enhance pharmacokinetic properties .

Biological Activity

Chemical Identity and Structure
2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine, with the CAS number 890094-00-5, is a pyrimidine derivative notable for its potential biological activities. The compound features a chlorinated pyrimidine ring substituted with a cyclohexyl group and two amine functionalities, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMIC (µg/mL)MFC (µg/mL)
This compoundStaphylococcus aureus3264
2-Chloro-N-phenylacetamideCandida albicans128512
3-Bromo-6-isopropyl-pyridazineE. coli1632

Case Study: Antifungal Activity
A study evaluating the antifungal potential of related compounds demonstrated that derivatives similar to this compound inhibited biofilm formation in fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 128 to 256 µg/mL, showcasing their potential in overcoming drug resistance in clinical settings .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for microbial survival.
  • Disruption of Membrane Integrity : Affecting the permeability of microbial cell membranes.

Further studies are needed to elucidate the precise pathways through which this compound exerts its effects.

Anticancer Properties

Emerging research has highlighted the anticancer potential of pyrimidine derivatives. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
Pyrimidine derivative XHeLa (Cervical Cancer)10
Pyrimidine derivative YA549 (Lung Cancer)20

Case Study: Inhibition of Tumor Growth
In a recent study, a pyrimidine analog was shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways. This suggests that structural modifications in pyrimidines can significantly enhance their anticancer efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine?

The synthesis typically involves chlorination of a pyrimidine precursor followed by cyclohexylamine substitution. A standard method uses phosphorus oxychloride (POCl₃) as the chlorinating agent under reflux conditions (80–100°C for 6–8 hours). The intermediate is then quenched with cyclohexylamine in an alcoholic solvent (e.g., ethanol) to introduce the cyclohexyl group. Key optimization parameters include:

  • Temperature control : Excess heat may lead to over-chlorination or decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to POCl₃ improves yield .
ParameterOptimal RangeImpact on Yield
Temperature80–100°CAvoids side reactions
Reaction Time6–8 hoursMaximizes conversion
POCl₃ Equivalents1.2–1.5Prevents under-chlorination

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic pyrimidine protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 242.1).
  • X-ray Crystallography : Resolves stereochemical ambiguities (see advanced questions) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related pyrimidine-diamine derivatives:

  • Bond length analysis : C-Cl bonds average 1.73 Å, confirming sp² hybridization.
  • Hydrogen bonding : N-H⋯N interactions stabilize the crystal lattice (distance: 2.89–3.12 Å).
  • R-factor refinement : A low R-factor (<0.05) ensures data reliability .
Crystallographic ParameterValue (Example)Significance
Space GroupP2₁/cSymmetry class
Data-to-Parameter Ratio17.7Model robustness
R-factor0.037Data accuracy

Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl substituents) affect physicochemical properties?

Cycloalkyl groups influence solubility and steric hindrance:

  • Cyclohexyl : Enhances lipophilicity (logP increases by ~0.5 vs. cyclopentyl).
  • Cyclopentyl : Reduces steric bulk, improving binding to flat enzyme active sites (e.g., kinase inhibitors). Computational modeling (e.g., DFT calculations) predicts energy minima for substituent conformers .

Q. How to address contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH or temperature alters enzyme inhibition (e.g., IC₅₀ shifts by 20% at pH 7.4 vs. 6.8).
  • Compound purity : HPLC purity >98% minimizes off-target effects.
  • Cell-line specificity : Activity in HeLa cells may not translate to primary cultures. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in enzymes (e.g., kinase ATP-binding pockets).
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl at position 2) with inhibitory potency .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly in literature?

  • Solvent polarity : DMSO solubilizes the compound (>10 mg/mL), while aqueous buffers (<0.1 mg/mL) precipitate it.
  • Measurement techniques : Nephelometry vs. HPLC-UV yield differing results due to aggregation artifacts. Standardize protocols using USP guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.